molecular formula C10H10N2O B1406106 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 27284-69-1

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1406106
CAS No.: 27284-69-1
M. Wt: 174.2 g/mol
InChI Key: HYMKXBFBLVDUAL-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ( 27284-69-1) is a specialist organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. It is a derivative of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties . As a key synthetic intermediate, the aldehyde functional group at the 3-position offers a reactive handle for further chemical modifications, making it a valuable building block for constructing more complex molecules for pharmaceutical research and development . The 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine core is part of a class of compounds that have been investigated for their potential biological activities. Analogues based on the pyrrolo[2,3-b]pyridine structure have demonstrated significant relevance in drug discovery, being explored as antiproliferative agents, kinase inhibitors, and for their interactions with biological targets like DNA . This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKXBFBLVDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203939
Record name 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27284-69-1
Record name 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27284-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically follows these key steps:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of methyl groups at the 1- and 4-positions via alkylation.
  • Formylation at the 3-position to install the aldehyde group.

These steps are often performed sequentially with careful control of reaction conditions to optimize yield and purity.

Preparation of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine nucleus can be synthesized through palladium-catalyzed cross-coupling reactions starting from appropriately substituted halogenated pyridines and pyrrole derivatives. For example, a Suzuki coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine and arylboronic acids under Pd(0) catalysis in a dioxane/water mixture at 80 °C under nitrogen atmosphere has been reported.

Methylation at the 1-Position

Methylation of the nitrogen at the 1-position is achieved using sodium hydride as a base and methyl iodide as the methylating agent. This reaction is typically carried out in an aprotic solvent like DMF at low temperature to moderate temperature. For example, methylation of 1H-pyrrolo[2,3-b]pyridine derivatives with NaH and MeI yields 1-methyl-1H-pyrrolo[2,3-b]pyridine compounds in good yields.

Introduction of the 4-Methyl Group

The methyl group at the 4-position is generally introduced by selective alkylation or via starting materials already bearing the methyl substituent at this position. Alkylation can be performed using alkyl halides in the presence of strong bases such as sodium hydride, often under inert atmosphere to avoid side reactions.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pd-catalyzed coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, N2 atmosphere Not specified Core pyrrolo[2,3-b]pyridine synthesis
N-Methylation at 1-position NaH, MeI, DMF, 0–RT ~74–83 Efficient methylation of pyrrole nitrogen
4-Methyl introduction Alkyl halide, NaH, aprotic solvent Not specified Typically performed before or after core formation
Formylation at 3-position POCl3, DMF, 0 °C to 60 °C, aqueous work-up 47–83 Vilsmeier–Haack reaction; key step for aldehyde

Detailed Research Findings

  • The Vilsmeier–Haack formylation is the most reliable and commonly used method for aldehyde introduction on the pyrrolo[2,3-b]pyridine ring, providing moderate to high yields with good regioselectivity.
  • Alkylation steps require careful temperature control and inert atmosphere to prevent side reactions and degradation of sensitive intermediates.
  • Palladium-catalyzed Suzuki couplings enable the construction of the fused heterocyclic core with diverse substituents, allowing for structural modifications and functional group tolerance.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and silica gel chromatography to achieve high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been investigated for its potential role as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolopyridine compounds for their inhibitory effects on specific cancer cell lines. The findings indicated that modifications to the pyrrole ring significantly influenced the compound's activity against cancer cells, suggesting that this compound could serve as a lead compound in anticancer drug design .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactive aldehyde group enables it to participate in various chemical reactions, such as:

  • Condensation Reactions : It can react with amines to form imines or with alcohols to generate acetals.
  • Case Study : Research published in Synthesis demonstrated the use of this compound in a multi-step synthesis of biologically active heterocycles. The study highlighted its efficiency in facilitating reactions that yield high purity products with minimal side reactions .

Materials Science

The unique properties of this compound have led to its exploration in materials science, particularly in the development of polymers and nanomaterials.

  • Applications : It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Case Study : A recent investigation focused on the incorporation of this compound into polyamide matrices, resulting in improved thermal properties and mechanical strength compared to traditional polyamides. The study suggested potential applications in high-performance materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to the active site of these receptors, the compound can block their activity and potentially halt the progression of certain cancers .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
  • 1,4-Dibromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Uniqueness

1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of various bioactive compounds. Additionally, its ability to inhibit FGFRs sets it apart from other similar compounds, highlighting its potential in cancer therapy .

Biological Activity

1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C10H10N2O
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 82411443
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with two methyl groups and an aldehyde functional group.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
  • Antimicrobial Properties : Certain pyrrolo compounds have demonstrated activity against various pathogens.

Antitumor Activity

A study highlighted the synthesis of several pyrrolo[2,3-b]pyridine derivatives and their evaluation for antitumor activity. Compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, compounds with specific substitutions on the pyridine ring exhibited IC50 values lower than 1 µM against colorectal cancer cells .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of pyrrolo derivatives. In vitro assays demonstrated that some compounds effectively inhibited COX-2 enzyme activity, which is crucial in mediating inflammatory responses. For example, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It has been suggested that these compounds can modulate pathways related to cell growth and apoptosis.

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their antiproliferative effects on human colorectal cancer cells (HCT116). The study found that specific structural modifications significantly enhanced antitumor activity. Notably, compounds with hydroxymethyl substitutions showed increased potency due to improved interactions with target proteins involved in tumor growth regulation .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of 1H-pyrazolo[3,4-b]pyridines derived from the pyrrolo scaffold. These compounds were evaluated using carrageenan-induced paw edema models in rats. Results indicated a marked reduction in edema formation, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Summary

Compound NameActivity TypeIC50 (µM)Reference
Pyrrolo Derivative AAntitumor< 1
Pyrrolo Derivative BCOX-2 Inhibition0.04
Pyrrolo Derivative CAnti-inflammatory< 5

Q & A

Q. What are the optimized synthetic routes for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via Vilsmeier-Haack formylation using hexamine in a 3:1 water/acetic acid mixture under reflux (120°C), yielding ~67% . Key steps include:

  • Activation of the pyrrolopyridine core with hexamine to introduce the aldehyde group.
  • Slow addition of reagents (e.g., via syringe pump) in Pd-catalyzed cross-coupling reactions improves yield (e.g., from 53% to 90%) by reducing side reactions like over-oxidation .

Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?

  • 1H NMR : The aldehyde proton appears as a singlet at δ 9.93 ppm. Aromatic protons in the pyrrolopyridine ring resonate between δ 8.46–8.55 ppm (doublets, J ≈ 2.3 Hz) .
  • 13C NMR : The aldehyde carbon is observed at δ 185.58 ppm, with heterocyclic carbons in the range of δ 113–148 ppm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Flash chromatography using heptane/ethyl acetate (7:3) effectively separates aldehyde derivatives from byproducts .
  • Recrystallization in ethanol or toluene removes unreacted starting materials, as demonstrated in Suzuki coupling protocols .

Advanced Research Questions

Q. How does the aldehyde functional group participate in catalytic cross-coupling reactions?

The aldehyde serves as an electrophilic partner in Pd/NHC-catalyzed couplings (e.g., with allylic acetates). Synergistic catalysis enhances regioselectivity, forming C–C bonds at the α-position to the aldehyde. Yields exceed 90% when reagents are added slowly to stabilize reactive intermediates .

Q. What methodologies enable the synthesis of bioactive derivatives via functionalization of the aldehyde group?

  • Grignard addition : Phenylmagnesium bromide reacts with the aldehyde to form secondary alcohols (e.g., (phenyl)(pyrrolopyridinyl)methanol), confirmed by loss of the aldehyde proton in NMR .
  • Reductive amination : The aldehyde is converted to imines using primary amines, followed by NaBH₄ reduction to yield amine derivatives for kinase inhibitor studies .

Q. How do structural modifications impact the compound’s activity as a kinase inhibitor or G-quadruplex stabilizer?

  • Substitutions at C5 : Bromination or boronic acid coupling (e.g., with 3,4-dimethoxyphenyl groups) enhances binding to kinase ATP pockets. IC₅₀ values correlate with electron-withdrawing groups .
  • Aldehyde derivatization : Conversion to hydroxamic acids improves G-quadruplex stabilization by 3-fold, as shown in SPR assays for c-MYC promoter targeting .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How can researchers optimize conditions?

  • Base selection : K₂CO₃ in toluene/ethanol (3:1) at 105°C gives higher yields (58%) compared to NaHCO₃, which may deactivate Pd catalysts .
  • Catalyst loading : 2 mol% Pd(PPh₃)₄ minimizes side reactions, while lower loadings (<1 mol%) reduce efficiency .

Methodological Tables

Reaction Conditions Yield Reference
Vilsmeier-Haack formylationHexamine, H₂O/AcOH (3:1), 120°C, 12 h67%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/ethanol, 105°C58%
Grignard additionPhMgBr, THF, 0°C to RT, 1 h85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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